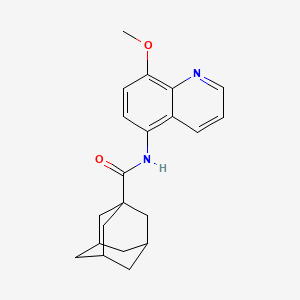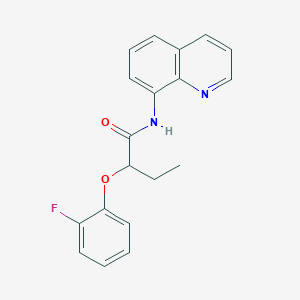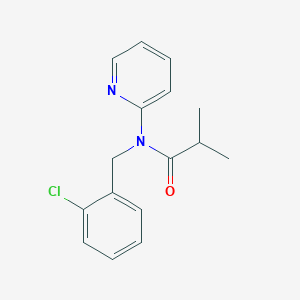![molecular formula C20H21N3O3 B11326072 2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11326072.png)
2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-二甲基苯氧基)-N-[5-(4-甲基苯基)-1,2,4-噁二唑-3-基]丙酰胺是一种合成有机化合物,在科学研究的各个领域具有潜在的应用。该化合物以其独特的化学结构为特征,包括苯氧基、甲基苯基和噁二唑环。
准备方法
合成路线和反应条件
2-(3,4-二甲基苯氧基)-N-[5-(4-甲基苯基)-1,2,4-噁二唑-3-基]丙酰胺的合成通常涉及多个步骤。一种常见的方法包括使 3,4-二甲基苯酚与丙酰氯反应,生成 2-(3,4-二甲基苯氧基)丙酰胺。然后,在适当的条件下,将该中间体与 5-(4-甲基苯基)-1,2,4-噁二唑-3-胺反应,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。反应条件,如温度、压力和溶剂选择,经过优化以确保高产率和纯度。连续流动合成等先进技术可用于提高效率和可扩展性。
化学反应分析
反应类型
2-(3,4-二甲基苯氧基)-N-[5-(4-甲基苯基)-1,2,4-噁二唑-3-基]丙酰胺可以进行各种化学反应,包括:
氧化: 苯氧基可以被氧化,形成相应的醌类。
还原: 在特定条件下,噁二唑环可以被还原。
取代: 该化合物可以参与亲核取代反应,尤其是在苯氧基和噁二唑部分。
常用试剂和条件
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 钯碳 (Pd/C) 等催化剂在氢气存在下。
取代: 在碱性条件下,胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,苯氧基的氧化可能生成醌类,而噁二唑环的还原可能生成胺类。
科学研究应用
2-(3,4-二甲基苯氧基)-N-[5-(4-甲基苯基)-1,2,4-噁二唑-3-基]丙酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,如抗菌或抗癌特性。
医药: 探讨其在各种疾病中的潜在治疗效果。
工业: 用于开发具有特定性能的新材料。
作用机理
2-(3,4-二甲基苯氧基)-N-[5-(4-甲基苯基)-1,2,4-噁二唑-3-基]丙酰胺的作用机理涉及其与特定分子靶点的相互作用。苯氧基和噁二唑基可能与酶或受体相互作用,调节其活性。确切的途径和靶点取决于具体的应用和使用环境。
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The phenoxy and oxadiazole groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
类似化合物
2-(3,5-二甲基苯氧基)乙硫基衍生物: 这些化合物具有类似的苯氧基,但在整体结构和官能团上有所不同。
4-苯甲酰-2-甲基苯基 (2,4-二甲基苯氧基)乙酸酯: 另一种具有苯氧基的化合物,但具有不同的取代基和应用。
独特性
2-(3,4-二甲基苯氧基)-N-[5-(4-甲基苯基)-1,2,4-噁二唑-3-基]丙酰胺因其官能团的特定组合而独一无二,赋予其独特的化学和生物学特性。
属性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H21N3O3/c1-12-5-8-16(9-6-12)19-22-20(23-26-19)21-18(24)15(4)25-17-10-7-13(2)14(3)11-17/h5-11,15H,1-4H3,(H,21,23,24) |
InChI 键 |
GVJKNKSTNZJPHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC(=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11326000.png)

![1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B11326014.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B11326023.png)



![5-chloro-N-[2-(dimethylamino)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326040.png)
![6-ethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326046.png)
![7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326053.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11326063.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B11326068.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11326074.png)
